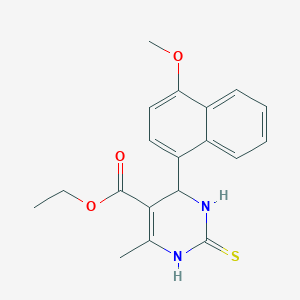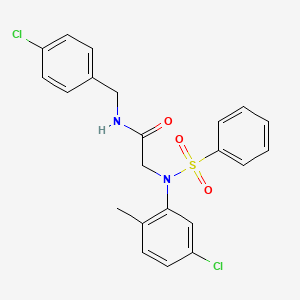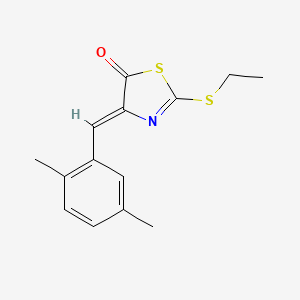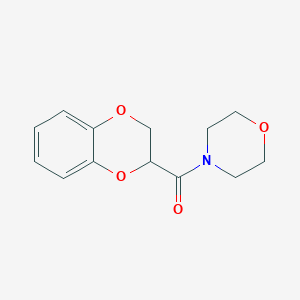![molecular formula C15H16N4O2S B5032906 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)
3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile, also known as THPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrazole derivative has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In
Wirkmechanismus
The mechanism of action of 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. By inhibiting these pathways, this compound may be able to exert its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-diabetic effects, this compound has also been found to exhibit antioxidant and neuroprotective effects. These effects may be attributed to the ability of this compound to scavenge reactive oxygen species and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile is its versatility in scientific research. It can be easily synthesized and modified to generate analogues with improved biological activity. In addition, this compound has been found to exhibit low toxicity in animal models, making it a safe candidate for further development.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
Zukünftige Richtungen
For the study of 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile include the development of analogues with improved solubility and bioavailability, investigation of its mechanism of action, and exploration of its use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile involves the reaction of 4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazole with acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by a cyclization step to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Another area of interest is the anti-tumor activity of this compound. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This suggests that this compound may have potential as a novel anti-cancer agent.
In addition, this compound has been found to exhibit anti-diabetic effects by improving insulin sensitivity and glucose metabolism. This makes it a potential candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
3-[4-(morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c16-4-2-5-19-11-12(14(17-19)13-3-1-10-22-13)15(20)18-6-8-21-9-7-18/h1,3,10-11H,2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSRGSOHQNSQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=CS3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-difluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5032832.png)
![3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5032848.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B5032854.png)
![2-(5-bromo-2-hydroxy-3-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5032861.png)


![2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5032881.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5032885.png)

![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5032896.png)



![butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5032924.png)
